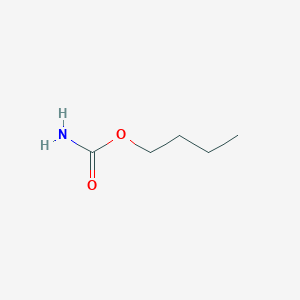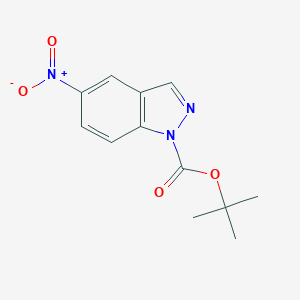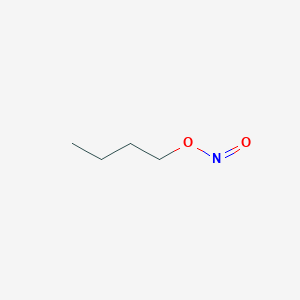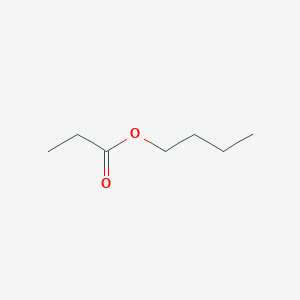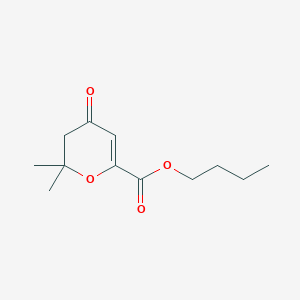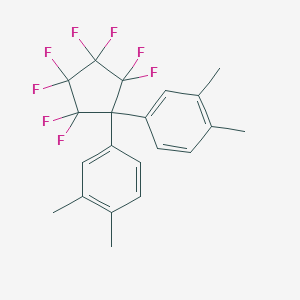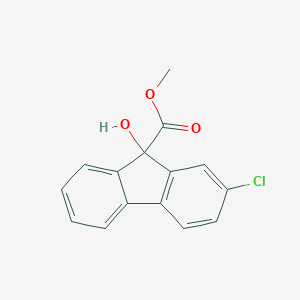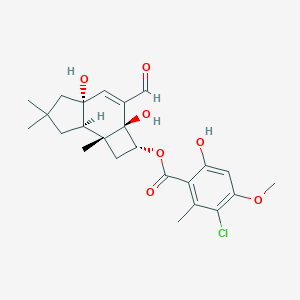
Pentaacétate de glucose
Vue d'ensemble
Description
Glucose Pentaacetate, also known as D-Glucose, 2,3,4,5,6-pentaacetate, is an acetylated sugar with wide applications in organic synthesis . It has a molecular formula of C16H22O11 and a molecular weight of 390.34 g/mol .
Synthesis Analysis
The synthesis of α-D-Glucose Pentaacetate has been studied in detail . The process involves the formation of an intermediate compound, glucose pentaacetate hemiacetal, which then undergoes acetylation to form the final product, glucose pentaacetate . The synthesis is practical and efficient, consisting of 6 steps from D-glucose .Molecular Structure Analysis
The molecular structure of Glucose Pentaacetate can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC name is (2R,3R,4S,5R)-1,2,4,5-tetrakis(acetyloxy)-6-oxohexan-3-yl acetate .Chemical Reactions Analysis
The reaction of glucose with a mild oxidizing agent like bromine water results in the oxidation of glucose to a carboxylic acid that contains six carbon atoms . The presence of -OH group is confirmed after the acetylation of glucose with acetic acid, which gives glucose pentaacetate .Physical and Chemical Properties Analysis
Glucose Pentaacetate has a molecular weight of 390.34 g/mol . It is a van der Waals compound, dominated by dipole-dipole interactions, but it has many hydrogen bond (HB) acceptor sites in the structure (oxygen atoms) .Applications De Recherche Scientifique
Études de stéréochimie des glucides
Le pentaacétate de glucose est utilisé comme composé modèle pour étudier la stéréochimie des glucides. Les chercheurs utilisent des techniques spectroscopiques telles que le dichroïsme circulaire vibrationnel (VCD) pour comprendre l'arrangement spatial des atomes dans ces molécules .
Étalon de chromatographie en phase gazeuse
Il sert d'étalon en chromatographie en phase gazeuse pour l'analyse des composants monosaccharidiques et polysaccharidiques, aidant à l'identification et à la quantification de ces substances .
Réactions biochimiques
Le β-D-Glucose Pentaacétate est utilisé dans les réactions biochimiques, probablement en raison de sa similitude structurale avec le glucose naturel, qui joue un rôle crucial dans divers processus métaboliques .
Intermédiaire pharmaceutique
Ce composé est également un intermédiaire pharmaceutique actif, ce qui signifie qu'il est utilisé dans la synthèse de médicaments pharmaceutiques .
Stimulation de la libération d'insuline
En recherche médicale, il a été utilisé pour stimuler la libération d'insuline dans les îlots pancréatiques de rats, ce qui peut fournir des informations sur le traitement du diabète et le rôle de l'insuline dans le métabolisme du glucose .
Stabilisation des médicaments
Les pentaacétates de glucose α et β sont des dérivés de sucres connus qui peuvent potentiellement être utilisés comme stabilisateurs de la phase amorphe des principes actifs dans les médicaments (API), améliorant la stabilité et la durée de conservation des produits pharmaceutiques .
Mécanisme D'action
Target of Action
Glucose pentaacetate is an acetylated sugar derivative that plays a significant role in various biological processes . It primarily targets the biochemical pathways involved in carbohydrate metabolism . It also interacts with insulin, influencing its release .
Mode of Action
The stannic chloride-catalyzed anomerization of glucose pentaacetate is specific for the C1-acetoxy group . The reactions involve complete dissociation of the Cl-carbon atom to the acetoxy group bond, with an intermediate formation of carbonium ions . This process occurs in the presence of an acid catalyst and an acetylating agent .
Biochemical Pathways
Glucose pentaacetate affects the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway involves the anaerobic conversion of glucose to pyruvic acid . Glucose pentaacetate, through its anomerization, can influence the balance between the alpha and beta forms of glucose, which can have downstream effects on various biochemical processes .
Pharmacokinetics
It’s known that glycosylation, a process in which glucose pentaacetate plays a role, can modulate the in vivo efficacy of protein drugs by altering their potencies (pharmacodynamics) and exposure time (pharmacokinetics) .
Action Environment
The action of glucose pentaacetate can be influenced by environmental factors. For instance, the anomerization of β-D-glucose pentaacetate was found to proceed efficiently in both organic solvents and solid state at room temperature . This suggests that the physical state of the environment can influence the action, efficacy, and stability of glucose pentaacetate .
Analyse Biochimique
Biochemical Properties
Glucose pentaacetate plays a role in biochemical reactions, particularly in the context of glucose metabolism. This enzyme is crucial for the first step of glycolysis, a metabolic pathway that breaks down glucose to produce energy .
Cellular Effects
In cellular processes, glucose pentaacetate has been shown to stimulate insulin release in rat pancreatic islets . This suggests that it may influence cell function by modulating insulin signaling pathways, which play a key role in regulating glucose metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of glucose pentaacetate involves its interaction with enzymes and other biomolecules. For instance, it interacts with hexokinase during its formation . This interaction involves the binding of glucose to the enzyme, followed by the addition of acetyl groups to form glucose pentaacetate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glucose pentaacetate can change over time. For example, studies have shown that the tendency of glucose pentaacetate to crystallize from its amorphous phase is about 10 times lower than that of pure anomers . This suggests that glucose pentaacetate may have greater stability and less degradation over time .
Dosage Effects in Animal Models
While specific studies on the dosage effects of glucose pentaacetate in animal models are limited, research on similar compounds can provide some insights. For instance, studies on glucose and its derivatives have shown that their effects can vary with different dosages, with potential threshold effects and toxic effects at high doses .
Metabolic Pathways
Glucose pentaacetate is involved in the metabolic pathway of glycolysis, where it is formed as a product of the reaction between glucose and acetic acid . This reaction is part of the larger glucose metabolism process, which also involves other enzymes and cofactors .
Subcellular Localization
It is likely to be found in areas of the cell where glucose metabolism occurs, such as the cytoplasm . Its activity or function may be influenced by various factors, including targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
(2,3,4,5-tetraacetyloxy-6-oxohexyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOKXEHOENRFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3891-59-6 | |
| Record name | D-Glucose, 2,3,4,5,6-pentaacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


